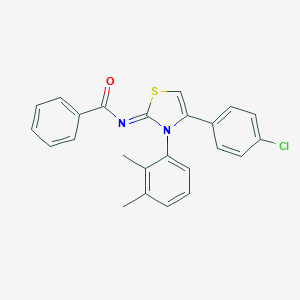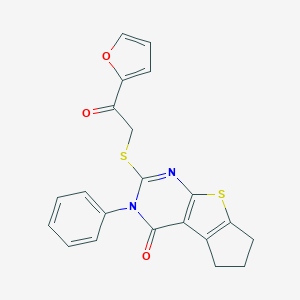
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative and has been synthesized using different methods.
科学研究应用
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease.
作用机制
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has significant biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, this compound has shown to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory activity.
实验室实验的优点和局限性
One of the significant advantages of using (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential anticancer activity. The compound has shown to be effective against various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of the experiments.
未来方向
There are several future directions for the research on (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide. One of the directions is to investigate its potential applications in the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound fully. Additionally, the development of analogs of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a thiazolylidene derivative that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and develop more potent and selective analogs.
合成方法
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has been reported in various research articles. One of the methods involves the reaction of 4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)hydrazinecarboxamide with benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJCKRTZWUYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383278.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)
![Ethyl 2-({[(6-chloro-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B383281.png)
![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)

![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B383289.png)
![5-(3,4-dimethylphenyl)-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383290.png)
![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)
![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)